

(3-Fluoropyridin-2-yl)boronic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Fluoropyridin-2-yl)boronic acid

Cat. No.: B1394879

[Get Quote](#)

An In-Depth Technical Guide to **(3-Fluoropyridin-2-yl)boronic acid**: A Keystone Reagent in Modern Medicinal Chemistry

Abstract

(3-Fluoropyridin-2-yl)boronic acid has emerged as a pivotal building block in contemporary drug discovery and development. Its strategic combination of a pyridine scaffold, a fluorine substituent, and a versatile boronic acid moiety makes it an exceptionally valuable reagent for constructing complex molecular architectures. The fluorinated pyridine ring is a common motif in pharmacologically active compounds, offering modulated basicity, improved metabolic stability, and unique binding interactions. The boronic acid functional group serves as a powerful handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth exploration of **(3-Fluoropyridin-2-yl)boronic acid**, encompassing its fundamental physicochemical properties, a detailed and validated synthesis protocol, its application in cross-coupling chemistry, and its significance for professionals in pharmaceutical research.

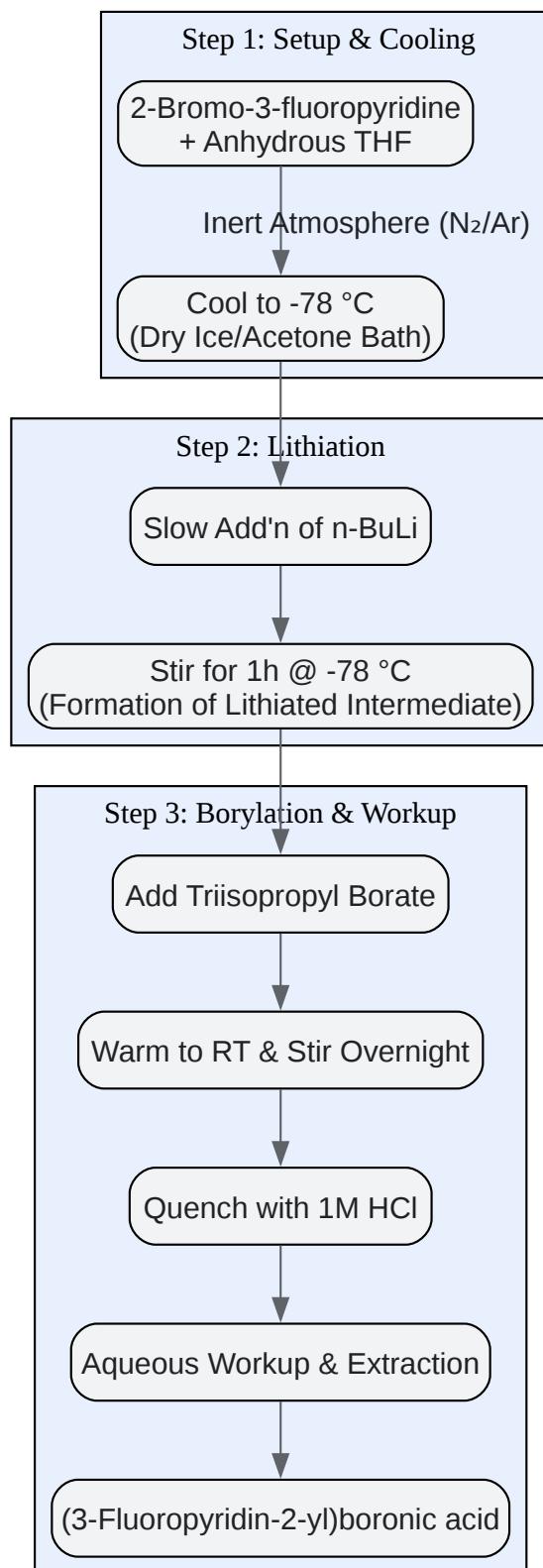
Core Physicochemical & Structural Identity

A precise understanding of a reagent's properties is the foundation of its effective application in synthesis. **(3-Fluoropyridin-2-yl)boronic acid** is a white to off-white solid at room temperature. Its key identifiers and computed properties are summarized below.

Property	Value	Source
Molecular Formula	C ₅ H ₅ BFNO ₂	[1] [2]
Molecular Weight	140.91 g/mol	[1] [3]
CAS Number	1070774-29-6	[1] [2]
IUPAC Name	(3-fluoro-2-pyridinyl)boronic acid	[1]
Boiling Point	289 °C at 760 mmHg (Predicted)	[2]
Density	1.34 g/cm ³ (Predicted)	[2]
SMILES	B(C1=C(C=CC=N1)F)(O)O	[1]

As with many boronic acids, it is susceptible to dehydration to form a cyclic trimer anhydride (a boroxine). Therefore, for consistent reactivity and stoichiometric accuracy, it is imperative to store the compound in a cool, dry environment under an inert atmosphere.

Synthesis Protocol: Halogen-Metal Exchange and Borylation


The synthesis of pyridyl boronic acids requires careful control of reaction conditions, particularly temperature, due to the reactivity of the intermediates.[\[4\]](#) The most common and effective route to **(3-Fluoropyridin-2-yl)boronic acid** is via a lithium-halogen exchange from the corresponding 2-bromo-3-fluoropyridine, followed by trapping the resulting organolithium species with a borate ester.[\[5\]](#) This method provides high regioselectivity.

Expert Rationale for Experimental Choices:

- Starting Material: 2-Bromo-3-fluoropyridine is selected because the bromine at the 2-position is more susceptible to lithium-halogen exchange than the C-F bond.
- Low Temperature (-78 °C): This temperature is critical. It prevents side reactions, such as the decomposition of the highly reactive 2-lithiated pyridine intermediate and potential attack on the solvent (THF).

- n-Butyllithium (n-BuLi): This is a strong, non-nucleophilic base ideal for efficient lithium-halogen exchange at low temperatures.
- Triisopropyl Borate: This electrophile is used to "trap" the organolithium intermediate. Its bulky isopropyl groups help prevent the formation of undesired over-addition products.
- Acidic Workup: The addition of HCl is necessary to hydrolyze the borate ester intermediate to the final boronic acid product.

Step-by-Step Synthesis Workflow

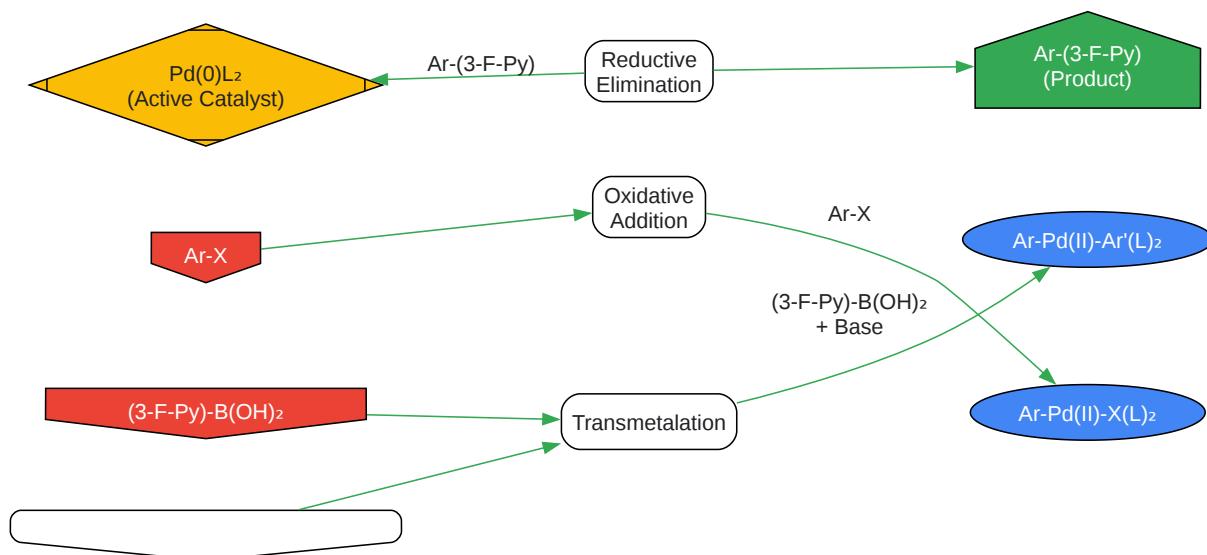
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(3-Fluoropyridin-2-yl)boronic acid**.

Detailed Experimental Protocol:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-3-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
- Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
- Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
- Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
- Quenching and Hydrolysis: Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~2). Stir vigorously for 30 minutes to ensure complete hydrolysis.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield **(3-Fluoropyridin-2-yl)boronic acid** as a solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction


The paramount application of **(3-Fluoropyridin-2-yl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful

and widely used methods for forming carbon-carbon bonds, specifically for creating biaryl and heteroaryl structures that are central to many pharmaceutical compounds.[6][7]

The strategic placement of the fluorine atom in **(3-Fluoropyridin-2-yl)boronic acid** can influence the electronic properties of the molecule, potentially enhancing its reactivity and imparting desirable characteristics, such as metabolic stability, to the final coupled product.

The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to troubleshooting and optimizing the reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Fluoropyridin-2-yl)boronic acid | C5H5BFNO2 | CID 53401125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(3-Fluoropyridin-2-yl)boronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1394879#3-fluoropyridin-2-yl-boronic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com